

Application Note & Protocol: High-Throughput Assay for Nannochelin B Iron Chelation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nannochelin B*

Cat. No.: *B15562734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

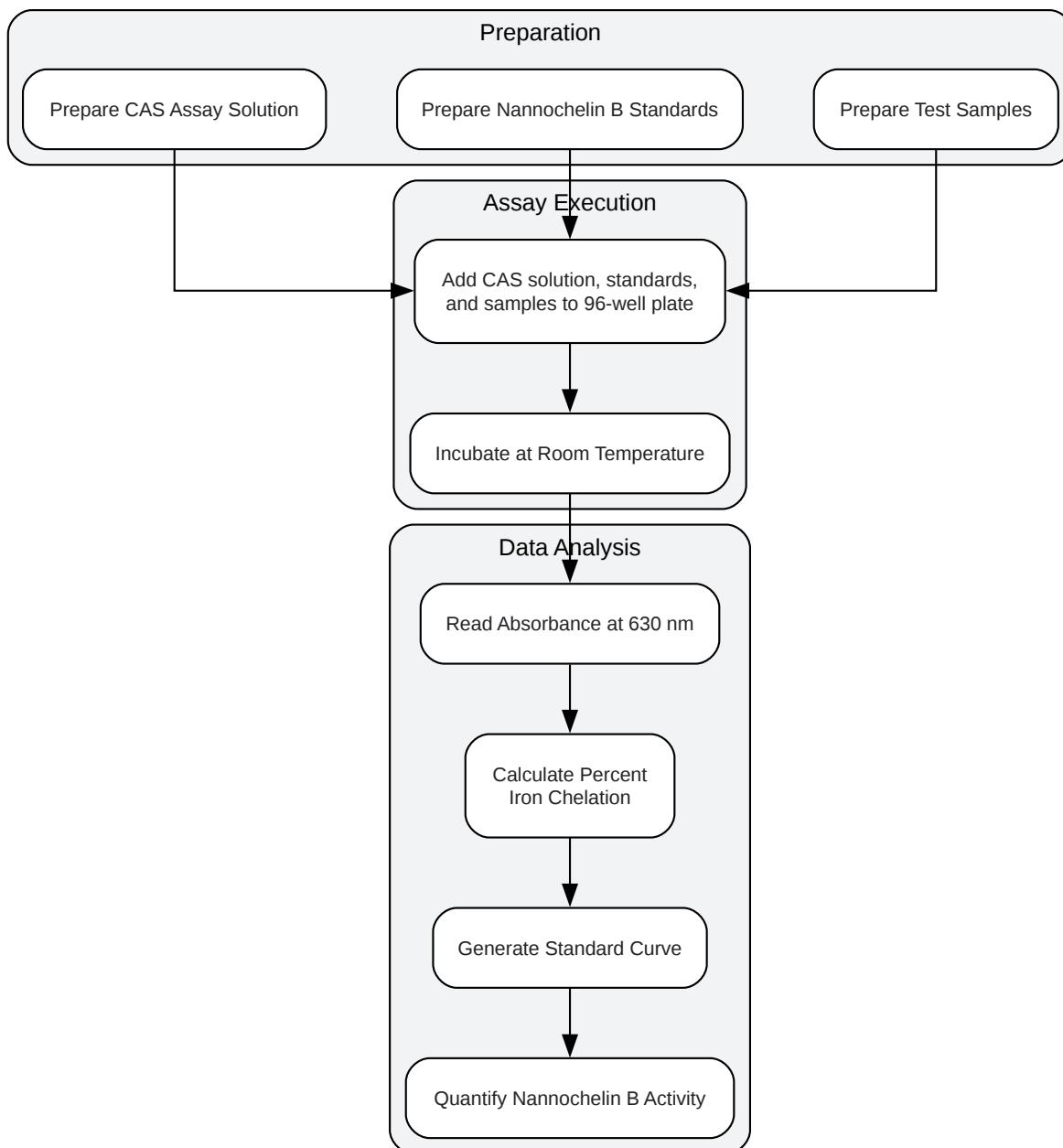
Introduction

Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium *Nannocystis exedens*.^[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe^{3+}) from the environment. The ability of **Nannochelin B** to bind iron makes it a subject of interest for various applications, including potential therapeutic roles in iron overload disorders, as an antimicrobial agent by limiting iron availability to pathogens, and in bioremediation.

This application note provides a detailed protocol for a high-throughput colorimetric assay to determine the iron chelation activity of **Nannochelin B**. The described method is an adaptation of the universal Chrome Azurol S (CAS) assay, which is a reliable and widely used method for detecting and quantifying siderophores.^{[2][3]}

Principle of the Assay

The Chrome Azurol S (CAS) assay is a colorimetric method used to detect and quantify siderophores. The assay is based on the competition for iron between the siderophore and a strong iron-chelating dye, Chrome Azurol S. In the assay solution, CAS forms a stable, blue-colored ternary complex with Fe^{3+} and a cationic detergent, hexadecyltrimethylammonium bromide (HDTMA). When a siderophore with a higher affinity for iron, such as **Nannochelin B**, is introduced, it sequesters the iron from the CAS- Fe^{3+} complex. This causes the release of the


free CAS dye, resulting in a color change from blue to orange/yellow. The decrease in absorbance at 630 nm is proportional to the amount of iron chelated by the siderophore.

Materials and Reagents

- **Nannochelin B** (purified)
- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- Ferric chloride (FeCl_3)
- PIPES buffer (piperazine-N,N'-bis(2-ethanesulfonic acid))
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- 96-well microplates
- Microplate reader
- Acid-washed glassware

Experimental Workflow

The following diagram illustrates the overall workflow for the **Nannochelin B** iron chelation assay.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the **Nannochelin B** iron chelation assay.

Protocols

Preparation of CAS Assay Solution

- CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
- FeCl_3 Solution: Dissolve 27 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 mL of 10 mM HCl.
- HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
- CAS Dye Solution: Slowly add the CAS solution to the HDTMA solution while stirring. Then, slowly add the FeCl_3 solution to the CAS/HDTMA mixture. Autoclave the resulting dark blue solution and store it in a dark bottle.
- PIPES Buffer: Prepare a 500 mM PIPES buffer solution and adjust the pH to 6.8 with concentrated NaOH.
- Final CAS Assay Solution: Mix 150 mL of the PIPES buffer with 30 mL of the CAS dye solution and bring the final volume to 300 mL with deionized water.

Nannochelin B Standard Curve Preparation

- Prepare a 1 mg/mL stock solution of purified **Nannochelin B** in a suitable solvent (e.g., methanol or water).
- Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

Assay Protocol

- Add 100 μL of the CAS assay solution to each well of a 96-well microplate.
- Add 100 μL of the **Nannochelin B** standards, test samples, or a blank (solvent) to the respective wells.
- Incubate the plate at room temperature for 1 to 4 hours in the dark.
- Measure the absorbance at 630 nm using a microplate reader.

Calculation of Percent Iron Chelation

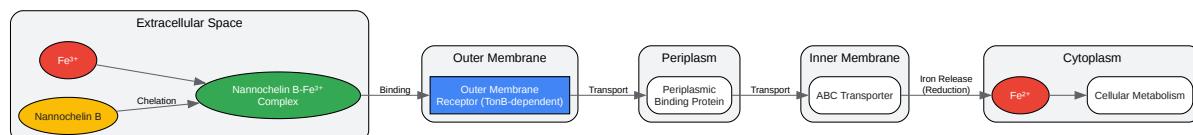
The percentage of iron chelation can be calculated using the following formula:

$$\% \text{ Iron Chelation} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$$

Where:

- Abs_control is the absorbance of the blank (CAS solution + solvent).
- Abs_sample is the absorbance of the sample (CAS solution + **Nannochelin B** or test compound).

Hypothetical Data Presentation


The following table presents hypothetical data for the iron chelation activity of **Nannochelin B** at various concentrations. This data can be used to generate a standard curve for quantifying the siderophore activity in unknown samples.

Nannochelin B Concentration ($\mu\text{g/mL}$)	Absorbance at 630 nm (Mean \pm SD)	Percent Iron Chelation (%)
0 (Control)	0.850 \pm 0.015	0
1	0.785 \pm 0.021	7.6
5	0.650 \pm 0.018	23.5
10	0.510 \pm 0.025	40.0
25	0.320 \pm 0.012	62.4
50	0.180 \pm 0.010	78.8
100	0.095 \pm 0.008	88.8

Siderophore-Mediated Iron Uptake Pathway

The diagram below illustrates a generalized signaling pathway for siderophore-mediated iron uptake in Gram-negative bacteria, which is applicable to myxobacteria like *Nannocystis*

exedens.

[Click to download full resolution via product page](#)

Caption: Generalized siderophore-mediated iron uptake pathway.

Troubleshooting and Considerations

- Iron Contamination: All glassware must be acid-washed to remove any trace iron, which can interfere with the assay.
- Reagent Stability: The CAS assay solution is light-sensitive and should be stored in the dark. Prepare fresh for optimal performance.
- Interfering Substances: Compounds in crude extracts or culture supernatants may interfere with the assay. It is recommended to use purified **Nannochelin B** for accurate quantification.
- Incubation Time: The optimal incubation time may vary depending on the specific experimental conditions and should be determined empirically.

Conclusion

The adapted Chrome Azurol S assay provides a robust and high-throughput method for quantifying the iron chelation activity of **Nannochelin B**. This protocol can be a valuable tool for researchers in microbiology, natural product chemistry, and drug development who are investigating the properties and potential applications of this novel siderophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nannochelins A, B and C, new iron-chelating compounds from *Nannocystis exedens* (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of Siderophore Production from *Pseudomonas aeruginosa* [jove.com]
- To cite this document: BenchChem. [Application Note & Protocol: High-Throughput Assay for Nannochelin B Iron Chelation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562734#developing-an-assay-for-nannochelin-b-iron-chelation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com